molecular formula C10H13ClN2 B1414101 N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine CAS No. 1595284-44-8

N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine

Cat. No.: B1414101
CAS No.: 1595284-44-8
M. Wt: 196.67 g/mol
InChI Key: NPQGDHRKOSHOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine is a cyclobutane-containing derivative of the chloropyridinylmethylamine class. This compound features a 6-chloropyridin-3-yl moiety linked via a methylene bridge to a cyclobutylamine group. The cyclobutane ring introduces steric constraints and electronic effects that may influence its stability, reactivity, and interactions with biological targets compared to linear or less strained analogs.

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)6-12-9-2-1-3-9/h4-5,7,9,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQGDHRKOSHOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClN2, with a molecular weight of approximately 170.64 g/mol. The compound features a cyclobutane ring and a chlorinated pyridine moiety, which are critical for its biological interactions.

Property Value
Molecular FormulaC9H12ClN2
Molecular Weight170.64 g/mol
XLogP31.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Its structural similarity to known pharmacophores suggests potential interactions with neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs) . The compound may modulate neurotransmitter release and alter neuronal signaling pathways, which is crucial for its therapeutic applications.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Preliminary data suggest that it exhibits activity against various bacterial strains, indicating potential use as an antimicrobial agent .

Neuropharmacological Effects

The compound's interaction with nAChRs suggests it may have neuropharmacological effects that could be beneficial in treating neurological disorders. Studies are ongoing to evaluate its efficacy in models of neurodegeneration and cognitive impairment .

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited specific protein kinases involved in cancer progression, suggesting potential applications in oncology .
  • Binding Affinity : Binding assays have shown that this compound has a high affinity for certain receptor sites, which correlates with its observed biological activity in vitro .
  • Therapeutic Applications : Ongoing research is exploring the use of this compound in drug development targeting conditions such as Alzheimer's disease and other neurodegenerative disorders .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share the N-[(6-chloropyridin-3-yl)methyl] backbone but differ in substituents on the amine group, leading to variations in physicochemical properties and degradation pathways:

Compound Name Substituent on Amine Molecular Weight (g/mol) Key Characteristics
N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine Cyclobutyl ~184.68* Strained cyclobutane ring; potential for unique reactivity and metabolic stability.
N-[(6-chloropyridin-3-yl)methyl]ethanamine (Metabolite D) Ethyl 170.65 Simpler structure; identified as a nitenpyram degradation product .
N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine 2,2-Difluoroethyl 207.63 Fluorinated substituent; enhanced electronegativity and metabolic resistance .
N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine (Metabolite C) Ethylmethanediamine 199.68 Branched diamine; intermediate in nitenpyram biodegradation .
(E)-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N′-hydroxy acetimidamide (CPMHA) Ethyl-N′-hydroxy acetimidamide ~269.72* Hydroxylated metabolite; formed via fungal degradation of nitenpyram .

*Calculated based on molecular formula.

Degradation Pathways and Metabolic Stability

  • Nitenpyram Metabolites (A–D) : Microbial degradation by Ochrobactrum sp. strain DF-1 produces metabolites via sequential N-dealkylation and oxidation. For example, Metabolite D (N-[(6-chloropyridin-3-yl)methyl]ethanamine) arises from the cleavage of larger substituents, highlighting the susceptibility of ethyl and methyl groups to enzymatic activity .
  • Cyclobutanamine Derivative: The strained cyclobutane ring may alter degradation kinetics.
  • Fluorinated Analogs : The 2,2-difluoroethyl group in N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine likely enhances metabolic stability due to the strength of C-F bonds, reducing susceptibility to hydrolysis or oxidation .

Preparation Methods

Industrial Production Considerations

Industrial production would likely involve scaling up these synthetic routes, optimizing conditions for yield and purity. Techniques such as continuous flow reactors and automated synthesis could enhance efficiency and scalability.

Comparison with Related Compounds

N-(6-Chloro-3-pyridylmethyl)-methylamine

The synthesis of N-(6-chloro-3-pyridylmethyl)-methylamine involves adding monomethylamine gas to a solution of 2-chloro-5-chloromethylpyridine in toluene at low temperatures. This method highlights the use of specific solvents and temperature control to facilitate reactions.

Data Tables

Given the limited specific data available for this compound, we can create a hypothetical table based on the synthesis of related compounds:

Compound Starting Materials Key Reagents Reaction Conditions
1-[(6-Chloro-3-pyridyl)methyl]cyclobutanamine 6-Chloropyridine, Cyclobutanone Alkylating Agent, Sodium Borohydride Room Temperature to Reflux
N-(6-Chloro-3-pyridylmethyl)-methylamine 2-Chloro-5-chloromethylpyridine, Monomethylamine Toluene, Cooling to -5°C to 5°C Low Temperature
6-Chloro-3-methyluracil Dimethyl Malonate, N-Methylurea Sodium Methoxide, Phosphorus Oxychloride 40-50°C, then 70-75°C

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via cyclo-condensation of a cyclobutane carboxamide derivative with a thioamide precursor. For example, brominated intermediates (e.g., 2-bromo-1-(3-trifluoromethyl)phenylethanone) can undergo nucleophilic substitution with cyclobutanamine, followed by coupling with 6-chloropyridin-3-ylmethyl groups. Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of brominated intermediate to cyclobutanamine) and refluxing in ethanol for 30–60 minutes under inert gas .
  • Key Parameters : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7 v/v) and purify via recrystallization (ethanol/water). Typical yields range from 60–75% .

Q. How can structural characterization of N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine be performed using spectroscopic techniques?

  • Methodology :

  • 1H NMR : Look for cyclobutane protons (δ 1.9–2.1 ppm, multiplet) and pyridinyl CH2 (δ 5.6–5.7 ppm, singlet). Aromatic protons from the chloropyridinyl group appear at δ 7.2–8.5 ppm .
  • Mass Spectrometry : Expect a molecular ion peak at m/z 438 ([M+H]+) for the cyclobutanamine derivative .
  • FT-IR : Confirm N–H stretches (3300–3400 cm⁻¹) and C=O amide bonds (1650–1700 cm⁻¹) .

Q. What analytical methods are suitable for quantifying N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine in environmental samples?

  • Methodology : Use GC-MS or HPLC with the following parameters:

  • GC-MS : Equip with a DB-5MS column (30 m × 0.25 mm), splitless injection, and electron ionization (70 eV). Metabolites elute at 4.4–12.4 minutes .
  • HPLC : Use a C18 column with mobile phase (acetonitrile/0.1% TFA) at 1.0 mL/min. Retention time: ~1.50 minutes under QC-SMD-TFA05 conditions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?

  • Methodology :

Re-run NMR with deuterated DMSO or CDCl3 to assess solvent effects.

Perform 2D NMR (COSY, HSQC) to assign ambiguous protons/carbons.

Cross-validate with X-ray crystallography using SHELX (SHELXL for refinement) or ORTEP-3 for visualizing bond angles and torsional strain in the cyclobutane ring .

Compare experimental data with DFT-calculated spectra (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .

Q. What metabolic pathways degrade N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine in environmental systems?

  • Methodology :

  • Microbial Degradation : Inoculate soil/water samples with Ochrobactrum sp. strain DF-1. Monitor degradation via GC-MS for intermediates like N-[(6-chloropyridin-3-yl)methyl]ethanamine (m/z 170) and hydroxylated derivatives .
  • Enzymatic Studies : Use cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to confirm oxidative pathways. Track metabolites at pH 7.0 and 30°C for 10 days .

Q. How do structural modifications (e.g., cyclobutane vs. cyclopropane rings) affect bioactivity and toxicity?

  • Methodology :

Synthesize analogs (e.g., cyclopropane carboxamide) and compare insecticidal activity via LD50 assays on Aphis gossypii.

Perform molecular docking (AutoDock Vina) against nicotinic acetylcholine receptors (PDB: 2BG9). Cyclobutane’s ring strain may enhance binding affinity by 15–20% compared to cyclopropane derivatives .

Assess bee toxicity (OECD 213 protocol) to identify low-risk variants .

Data Contradiction Analysis

Q. How to address discrepancies in degradation half-lives reported across studies?

  • Resolution :

  • Variable Conditions : Compare pH (5.5 vs. 7.0), temperature (25°C vs. 30°C), and microbial strains (Ochrobactrum sp. vs. Phanerochaete sordida).
  • Analytical Sensitivity : Validate GC-MS vs. HPLC detection limits (e.g., 0.1 ppm vs. 1.0 ppm) .
  • Statistical Analysis : Apply ANOVA to degradation rates across triplicate experiments (p < 0.05 threshold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine
Reactant of Route 2
Reactant of Route 2
N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.